4-((1-(((-1-(4-Methylphenyl)butyl)amino)carbonyl)-3,3-diethyl-4-oxo-2-azetidinyl)oxy)benzeneacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L 680833 is a potent, orally active monocyclic beta-lactam inhibitor of human polymorphonuclear leukocyte elastase (PMNE). This compound has shown significant potential in inhibiting the activity of PMNE, an enzyme involved in various inflammatory processes. The intrinsic potency of L 680833 is reflected at the cellular level, where it inhibits the generation of specific cleavage products from fibrinogen by enzyme-released polymorphonuclear leukocytes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L 680833 is synthesized through a series of chemical reactions involving the formation of a monocyclic beta-lactam ring. The synthetic route typically involves the reaction of appropriate starting materials under controlled conditions to form the desired beta-lactam structure. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the formation of the monocyclic beta-lactam ring .
Industrial Production Methods
The industrial production of L 680833 involves scaling up the synthetic route to produce the compound in larger quantities. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. The industrial production methods may also involve the use of advanced technologies and equipment to enhance the efficiency and yield of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
L 680833 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions under specific conditions, leading to the formation of oxidized products.
Reduction: Reduction reactions can also occur, resulting in the formation of reduced products.
Substitution: L 680833 can participate in substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents used in the reactions involving L 680833 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to facilitate the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of L 680833 depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
L 680833 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model beta-lactam inhibitor in various chemical studies to understand the mechanisms of enzyme inhibition and to develop new inhibitors.
Biology: In biological research, L 680833 is used to study the role of PMNE in inflammatory processes and to investigate the effects of inhibiting this enzyme on cellular functions.
Medicine: The compound has potential therapeutic applications in treating diseases where PMNE activity contributes to tissue damage, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Wirkmechanismus
L 680833 exerts its effects by inhibiting the activity of human polymorphonuclear leukocyte elastase (PMNE). The compound binds to the active site of the enzyme, preventing it from cleaving its natural substrates. This inhibition reduces the generation of specific cleavage products from fibrinogen and other proteins, thereby mitigating the inflammatory response. The molecular targets of L 680833 include the active site residues of PMNE, and the pathways involved in its mechanism of action are related to the regulation of protease activity and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L 658758: Another monocyclic beta-lactam inhibitor with similar inhibitory activity against PMNE.
L 659699: A structurally related compound with comparable potency and selectivity for PMNE.
L 681110: A beta-lactam inhibitor with a different substitution pattern but similar overall activity.
Uniqueness of L 680833
L 680833 stands out due to its high intrinsic potency and selectivity for PMNE. The compound’s ability to inhibit PMNE activity at low concentrations makes it a valuable tool in research and potential therapeutic applications. Additionally, its oral bioavailability and stability in biological systems further enhance its uniqueness compared to other similar compounds .
Eigenschaften
CAS-Nummer |
127063-08-5 |
---|---|
Molekularformel |
C27H34N2O5 |
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
2-[4-[(2S)-3,3-diethyl-1-[[(1R)-1-(4-methylphenyl)butyl]carbamoyl]-4-oxoazetidin-2-yl]oxyphenyl]acetic acid |
InChI |
InChI=1S/C27H34N2O5/c1-5-8-22(20-13-9-18(4)10-14-20)28-26(33)29-24(32)27(6-2,7-3)25(29)34-21-15-11-19(12-16-21)17-23(30)31/h9-16,22,25H,5-8,17H2,1-4H3,(H,28,33)(H,30,31)/t22-,25+/m1/s1 |
InChI-Schlüssel |
KGAREWFAONZBOP-RDGATRHJSA-N |
Isomerische SMILES |
CCC[C@H](C1=CC=C(C=C1)C)NC(=O)N2[C@H](C(C2=O)(CC)CC)OC3=CC=C(C=C3)CC(=O)O |
SMILES |
CCCC(C1=CC=C(C=C1)C)NC(=O)N2C(C(C2=O)(CC)CC)OC3=CC=C(C=C3)CC(=O)O |
Kanonische SMILES |
CCCC(C1=CC=C(C=C1)C)NC(=O)N2C(C(C2=O)(CC)CC)OC3=CC=C(C=C3)CC(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
4-((1-(((-1-(4-methylphenyl)butyl)amino)carbonyl)-3,3-diethyl-4-oxo-2-azetidinyl)oxy)benzeneacetic acid Benzeneacetic acid, 4-((3,3-diethyl-1-(((1-(4-methylphenyl)butyl)amino)carbonyl)-4-oxo-2-azetidinyl)oxy)-, (S-(R*,S*))- L 680833 L-680,833 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.